



Flow Cytometry Analysis of Cells Treated with CYC065: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CYC065, also known as fadraciclib, is a potent and selective second-generation, orally bioavailable inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] The dual inhibition of these key cell cycle and transcriptional regulators makes CYC065 a promising therapeutic agent in oncology. CDK2 is crucial for the G1 to S phase transition, while CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of anti-apoptotic proteins such as Mcl-1.[4] By inhibiting both CDK2 and CDK9, CYC065 can induce cell cycle arrest and apoptosis in cancer cells.[4]

Flow cytometry is an indispensable tool for elucidating the cellular response to targeted therapies like CYC065. This application note provides detailed protocols for analyzing the effects of CYC065 on the cell cycle and apoptosis using flow cytometry. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of CYC065 in various cancer models.

Data Presentation

The following tables summarize the quantitative effects of CYC065 on cell cycle distribution and apoptosis in acute myeloid leukemia (AML) cell lines after 72 hours of treatment.



Table 1: Cell Cycle Distribution of AML Cell Lines Treated with CYC065 for 72 hours

Cell Line	Treatment (μM)	% Sub-G0	% G0/G1	% S	% G2/M
OCI-AML3	Control (DMSO)	2.5	55.0	25.0	17.5
CYC065 (0.5)	15.0	60.0	15.0	10.0	_
CYC065 (0.75)	45.0	40.0	10.0	5.0	
MOLM-13	Control (DMSO)	3.0	45.0	35.0	17.0
CYC065 (0.25)	10.0	55.0	25.0	10.0	
CYC065 (0.5)	50.0	35.0	10.0	5.0	_
MV4-11	Control (DMSO)	4.0	50.0	30.0	16.0
CYC065 (0.5)	20.0	55.0	15.0	10.0	_
CYC065 (1.0)	55.0	30.0	10.0	5.0	

Data is representative and compiled from descriptive findings in the literature. Actual results may vary based on experimental conditions.

Table 2: Induction of Apoptosis in AML Cell Lines Treated with CYC065 for 72 hours

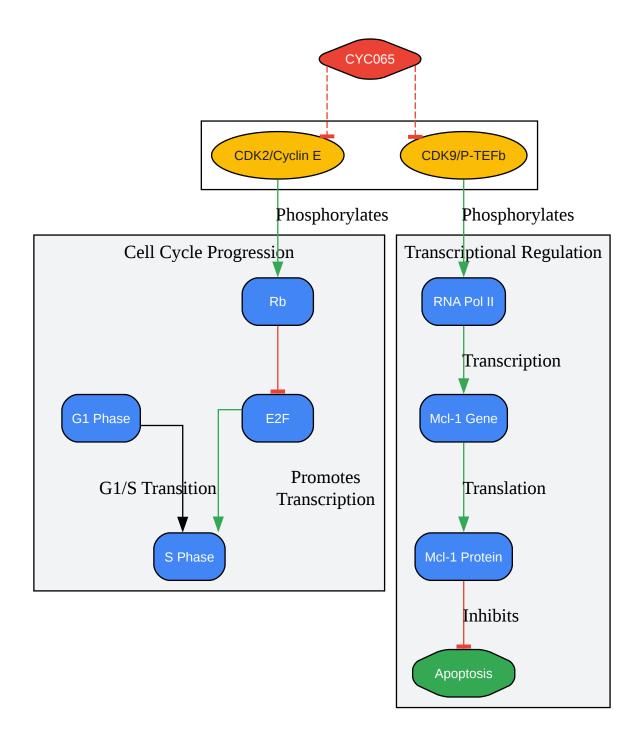


Cell Line	Treatment (μM)	% Annexin V Positive Cells	
OCI-AML3	Control (DMSO)	5.0	
CYC065 (0.5)	25.0		
CYC065 (0.75)	50.0	_	
MOLM-13	Control (DMSO)	6.0	
CYC065 (0.25)	20.0		
CYC065 (0.5)	50.0		
MV4-11	Control (DMSO)	7.0	
CYC065 (0.5)	30.0		
CYC065 (1.0)	50.0	_	

Data is representative and compiled from descriptive findings in the literature. Actual results may vary based on experimental conditions.

Mandatory Visualizations

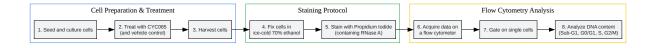




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Figure 1: CYC065 Signaling Pathway.





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Figure 2: Experimental Workflow for Cell Cycle Analysis.



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Figure 3: Experimental Workflow for Apoptosis Analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and quantifying the sub-G1 population, which is indicative of apoptotic cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- CYC065 (fadraciclib)



- Dimethyl sulfoxide (DMSO, vehicle control)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA (for adherent cells)
- 70% Ethanol, ice-cold
- Propidium Iodide (PI) Staining Solution (50 μg/mL PI and 100 μg/mL RNase A in PBS)
- Flow cytometry tubes

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
- Drug Treatment: After allowing the cells to adhere overnight (for adherent cells), treat them
 with the desired concentrations of CYC065. Include a vehicle control (DMSO) at the same
 final concentration as the highest CYC065 treatment.
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- Cell Harvesting:
 - Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
 - Suspension cells: Directly transfer the cell suspension to a conical tube.
- Cell Fixation:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 500 μL of cold PBS.
 - While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.



- Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes and carefully decant the ethanol.
 - Wash the cell pellet once with 5 mL of PBS.
 - Resuspend the cell pellet in 500 μL of PI Staining Solution.
 - Incubate the cells at room temperature for 30 minutes in the dark.
- Flow Cytometry Analysis:
 - Transfer the stained cell suspension to flow cytometry tubes.
 - Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
 - Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate on the single-cell population to exclude debris and cell aggregates.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- CYC065 (fadraciclib)
- Dimethyl sulfoxide (DMSO, vehicle control)



- Phosphate-Buffered Saline (PBS), pH 7.4
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometry tubes

Procedure:

- Cell Seeding and Drug Treatment: Follow steps 1-3 from Protocol 1.
- Cell Harvesting:
 - Collect both adherent and floating cells. For adherent cells, gently detach them using a cell scraper or a mild trypsinization.
 - Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

Staining:

- Discard the supernatant and wash the cells once with cold PBS.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
- \circ Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use a dot plot of FITC (Annexin V) versus PI to distinguish the following populations:
 - Viable cells: Annexin V-negative and PI-negative



- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

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